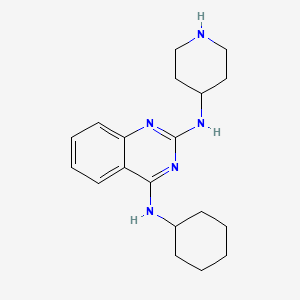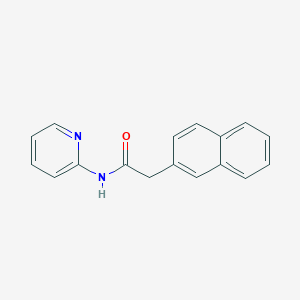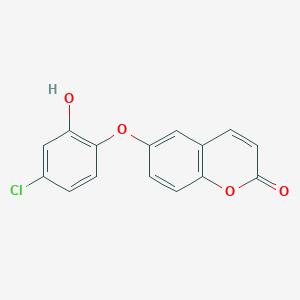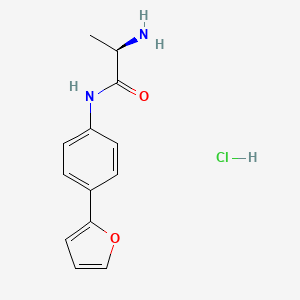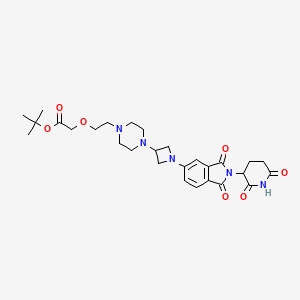
Ac-Leu-Lys-DL-Arg-Val-DL-Trp-Lys-DL-Arg-Val-DL-Phe-Lys-DL-Leu-Leu-DL-Lys-Arg-DL-Tyr-Trp-DL-Arg-Gln-DL-Leu-Lys-DL-Lys-DL-Pro-Val-Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ac-Leu-Lys-DL-Arg-Val-DL-Trp-Lys-DL-Arg-Val-DL-Phe-Lys-DL-Leu-Leu-DL-Lys-Arg-DL-Tyr-Trp-DL-Arg-Gln-DL-Leu-Lys-DL-Lys-DL-Pro-Val-Arg-NH2” is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biochemical and pharmaceutical applications, leveraging the unique properties of each amino acid in the sequence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this peptide would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Certain amino acids like tryptophan and tyrosine can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of specific amino acid derivatives during synthesis.
Major Products
The major products of these reactions would depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Applications De Recherche Scientifique
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a component of vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, or other proteins, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can activate or inhibit biological pathways, leading to the desired therapeutic or biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Leu-Lys-DL-Arg-Val-DL-Trp-Lys-DL-Arg-Val-DL-Phe-Lys-DL-Leu-Leu-DL-Lys-Arg-DL-Tyr-Trp-DL-Arg-Gln-DL-Leu-Lys-DL-Lys-DL-Pro-Val-Arg-NH2: Similar peptides with slight variations in amino acid sequences.
Other Synthetic Peptides: Peptides designed for specific applications, such as antimicrobial peptides or cell-penetrating peptides.
Uniqueness
This peptide’s uniqueness lies in its specific sequence, which can be tailored to achieve particular biochemical properties and interactions. The presence of both L- and D-amino acids can enhance its stability and resistance to enzymatic degradation, making it suitable for various applications.
Propriétés
Formule moléculaire |
C157H261N49O27 |
|---|---|
Poids moléculaire |
3267.1 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[(2S)-6-amino-1-[[6-amino-1-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C157H261N49O27/c1-87(2)77-116(183-94(15)207)140(221)188-105(47-23-29-65-158)131(212)186-113(57-39-75-180-157(174)175)139(220)204-127(92(11)12)151(232)202-123(84-98-86-182-103-46-22-20-44-101(98)103)147(228)192-107(49-25-31-67-160)132(213)187-112(56-38-74-179-156(172)173)138(219)203-126(91(9)10)150(231)201-121(81-95-41-17-16-18-42-95)144(225)191-109(51-27-33-69-162)135(216)196-119(80-90(7)8)143(224)198-118(79-89(5)6)142(223)189-106(48-24-30-66-159)130(211)185-111(55-37-73-178-155(170)171)136(217)199-120(82-96-59-61-99(208)62-60-96)145(226)200-122(83-97-85-181-102-45-21-19-43-100(97)102)146(227)193-110(54-36-72-177-154(168)169)133(214)194-114(63-64-125(164)209)137(218)197-117(78-88(3)4)141(222)190-108(50-26-32-68-161)134(215)195-115(52-28-34-70-163)152(233)206-76-40-58-124(206)148(229)205-128(93(13)14)149(230)184-104(129(165)210)53-35-71-176-153(166)167/h16-22,41-46,59-62,85-93,104-124,126-128,181-182,208H,23-40,47-58,63-84,158-163H2,1-15H3,(H2,164,209)(H2,165,210)(H,183,207)(H,184,230)(H,185,211)(H,186,212)(H,187,213)(H,188,221)(H,189,223)(H,190,222)(H,191,225)(H,192,228)(H,193,227)(H,194,214)(H,195,215)(H,196,216)(H,197,218)(H,198,224)(H,199,217)(H,200,226)(H,201,231)(H,202,232)(H,203,219)(H,204,220)(H,205,229)(H4,166,167,176)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)(H4,174,175,180)/t104-,105-,106?,107-,108-,109-,110?,111-,112?,113?,114-,115?,116-,117?,118-,119?,120?,121?,122-,123?,124?,126-,127-,128-/m0/s1 |
Clé InChI |
LFLJAXNMPOOIQF-VRLBGABKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NC(CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



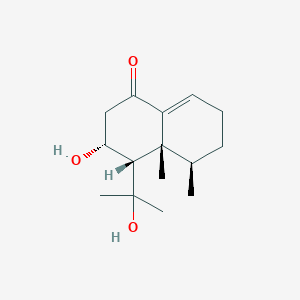
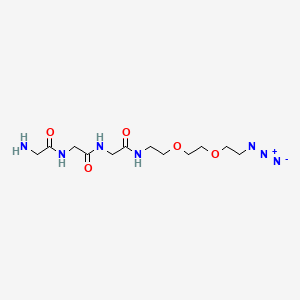
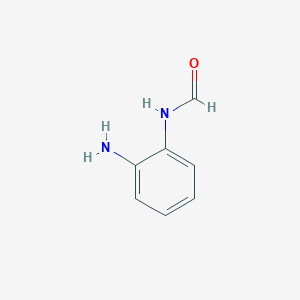
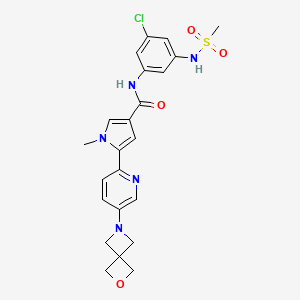

![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)

